2-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide
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Description
2-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a useful research compound. Its molecular formula is C16H10ClN3OS3 and its molecular weight is 391.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria .
Mode of Action
It is known that similar compounds inhibit quorum sensing, a bacterial cell-cell communication mechanism . This inhibition disrupts the bacteria’s ability to coordinate behaviors such as biofilm formation and pathogenesis .
Biochemical Pathways
The compound likely affects the quorum sensing pathways in bacteria . Quorum sensing is a mechanism that allows bacteria to respond to changes in their population density by altering gene expression. By inhibiting this process, the compound can prevent the formation of biofilms, reduce the production of toxins, and discourage bacteria from developing future resistance .
Pharmacokinetics
Similar compounds have been evaluated for their growth inhibitory activities at high concentrations .
Result of Action
The result of the compound’s action is likely the inhibition of quorum sensing in bacteria, leading to a reduction in biofilm formation, toxin production, and resistance development . Some similar compounds have shown promising quorum-sensing inhibitor activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
Properties
IUPAC Name |
2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS3/c1-22-16-19-11-7-6-10-12(13(11)24-16)23-15(18-10)20-14(21)8-4-2-3-5-9(8)17/h2-7H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLTXTZCBMJZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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